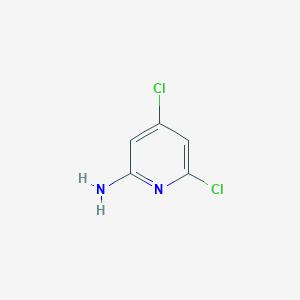

2-Amino-4,6-dichloropyridine

説明

Structure

3D Structure

特性

IUPAC Name |

4,6-dichloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJMDETXSYICGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415706 | |

| Record name | 2-Amino-4,6-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-24-7 | |

| Record name | 4,6-Dichloro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,6-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 4,6 Dichloropyridine and Its Precursors

Established Synthetic Pathways to 2-Amino-4,6-dichloropyridine

Two primary routes have been established for the synthesis of 2-Amino-4,6-dichloropyrimidine (B145751). The most common pathway involves the direct chlorination of its dihydroxy precursor, while another route builds the pyrimidine (B1678525) ring from acyclic starting materials followed by chlorination.

A prevalent method for synthesizing 2-Amino-4,6-dichloropyrimidine is the reaction of 2-Amino-4,6-dihydroxypyrimidine (B16511) with phosphorus oxychloride (POCl₃). google.comgoogle.com This reaction directly converts the hydroxyl groups on the pyrimidine ring into chlorine atoms. The process is often carried out in the presence of an acid-trapping agent to neutralize the hydrogen chloride gas produced during the reaction. google.comgoogle.com Historically, this reaction was performed at reflux temperatures (105°-110° C) using an excess of phosphorus oxychloride which also acted as the solvent. google.comgoogleapis.com However, newer methods have been developed to improve yield, reduce reaction times, and minimize the use of corrosive reagents. google.com

The efficiency and yield of the chlorination reaction are highly dependent on temperature and the molar ratios of the reactants. Research has shown that conducting the reaction at temperatures lower than reflux can significantly improve the outcome by minimizing side reactions and decomposition. google.com

Optimal temperatures are generally maintained between 40°C and 90°C. google.com One improved process specifies a preferred temperature range of 40°C to 80°C, with the most preferable range being 55°C to 68°C to balance reaction speed and product purity. google.com Temperatures exceeding 90°C can lead to a decrease in yield due to an increase in side product formation, while temperatures below 40°C result in impractically slow reaction rates. google.com

The stoichiometry of the reactants is also a critical factor. While older methods used a large excess of phosphorus oxychloride, optimized processes use a more controlled molar ratio. google.com An effective mole ratio of phosphorus oxychloride to 2-Amino-4,6-dihydroxypyrimidine is between 2.8:1 and 5:1, with a preferred range of 3.4:1 to 4.2:1. google.com For the acid-trapping agent, a mole ratio of 1.7:1 to 2.5:1 relative to the starting pyrimidine is recommended. google.com

| Parameter | General Range | Preferred Range | Most Preferred Range | Source |

|---|---|---|---|---|

| Temperature | 40°C - 90°C | 40°C - 80°C | 55°C - 68°C | google.com |

| Mole Ratio (POCl₃ : Substrate) | 2.8:1 - 5:1 | 3.4:1 - 4.2:1 | - | google.com |

| Mole Ratio (Amine Base : Substrate) | 1.7:1 - 2.5:1 | - | - | google.com |

| Mole Ratio (Triethylamine : Substrate) | 2:1 - 3:1 | 2.25:1 | - | google.com |

Acid-trapping agents, typically tertiary amines, are crucial for achieving high yields in the chlorination of 2-Amino-4,6-dihydroxypyrimidine. google.comgoogle.com Their primary function is to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction between the hydroxyl groups and phosphorus oxychloride. Without an effective acid scavenger, the reaction environment becomes highly acidic, which can lead to unwanted side reactions and degradation of the desired product.

Commonly used amine bases include N,N-dimethylaniline, N,N-diethylaniline, triethylamine (B128534), pyridine (B92270), and picoline. google.com The choice of agent can influence the reaction's efficiency. N,N-dimethylaniline is noted as a particularly preferable agent in some solvent-free protocols. google.com Triethylamine is also widely employed, especially in processes that aim to avoid the higher temperatures associated with reflux conditions. google.com The gradual addition of the amine base to the reaction mixture at the optimized temperature is a key step in controlling the reaction. google.com

The synthesis of 2-Amino-4,6-dichloropyrimidine can be performed with or without an inert solvent. google.comwipo.int

Solvent-assisted protocols often utilize solvents like ethylene (B1197577) dichloride. googleapis.com In these methods, the reactants are dissolved or suspended in the solvent, and the reaction proceeds, often at the solvent's reflux temperature. googleapis.com While this can ensure good mixing, it introduces the need for solvent handling, recovery, and disposal, adding complexity and cost to the process. google.com

Solvent-free protocols have been developed to overcome these disadvantages. google.comwipo.int In these "neat" processes, an excess of phosphorus oxychloride serves as both a reactant and the reaction medium. google.com More recent improvements have focused on reducing even this excess, creating a process that operates without any additional solvent and with a minimized quantity of phosphorus oxychloride. google.comgoogle.com These solvent-free approaches are considered more environmentally friendly and economical. google.com They can also lead to shorter reaction times and improved product yields by avoiding the need for solvent recycling or disposal. mdpi.comgoogle.comsemanticscholar.org

| Feature | Solvent-Free Protocol | Solvent-Assisted Protocol | Source |

|---|---|---|---|

| Reaction Medium | Excess phosphorus oxychloride or minimal reactants | Inert solvent (e.g., ethylene dichloride) | google.comgoogleapis.com |

| Advantages | Improved yield, shorter reaction time, reduced waste, lower cost | Potentially better mixing and temperature control | google.com |

| Disadvantages | Can result in a viscous mixture that is difficult to stir | Requires solvent handling, recovery, and disposal; may have lower overall efficiency | google.comgoogle.comgoogleapis.com |

For industrial-scale production, process efficiency, safety, and cost are paramount. The optimized, solvent-free synthesis of 2-Amino-4,6-dichloropyrimidine offers several advantages for large-scale manufacturing. google.comtandfonline.comtandfonline.comcolab.wsresearchgate.net By avoiding reflux temperatures and large excesses of the highly corrosive and toxic phosphorus oxychloride, the process becomes safer and more economical. google.com

Key improvements that facilitate industrial application include:

Improved Yield: Optimized conditions have been reported to produce yields as high as 86% with high purity (99.2%). google.com

Waste Reduction: The absence of an inert solvent eliminates the need for its disposal or recycling, making the process more environmentally sustainable. google.com

Simplified Workup: After the reaction, excess phosphorus oxychloride can be removed by distillation under reduced pressure. The product is then isolated by carefully quenching the residue with ice water and neutralizing the solution, followed by filtration. google.comgoogle.com

These factors contribute to a more efficient and cost-effective industrial process compared to older methods that required higher temperatures and generated more waste. google.com

An alternative synthetic strategy involves constructing the pyrimidine ring from basic chemical building blocks, followed by chlorination. This multi-step process typically starts with the condensation of guanidine (B92328) or its salt with a malonic acid derivative. nbinno.comresearchgate.netgoogle.com

The first step is the base-catalyzed condensation of guanidine hydrochloride with diethyl malonate. researchgate.netchemicalbook.com This reaction forms the heterocyclic precursor, 2-Amino-4,6-dihydroxypyrimidine. nbinno.comgoogle.com Sodium methoxide (B1231860) or sodium ethoxide in an alcohol solvent is commonly used as the base to facilitate the cyclization. google.comchemicalbook.com

Once 2-Amino-4,6-dihydroxypyrimidine is synthesized and isolated, it is then subjected to chlorination using phosphorus oxychloride, following the procedures described in section 2.1.1. nbinno.comgoogle.com This two-stage approach allows for the synthesis of the final product from simple, readily available starting materials. google.com While this route involves more steps than the direct chlorination of a purchased precursor, it offers flexibility in the synthesis of various substituted pyrimidines. researchgate.net

Reaction of 2-Amino-4,6-dihydroxypyrimidine with Phosphorus Oxychloride

Synthesis of Advanced Intermediates Utilizing this compound

The reactivity of the chlorine atoms and the amino group in 2-amino-4,6-dichloropyrimidine makes it a versatile precursor for a variety of more complex molecules. The following subsections detail the synthesis of key advanced intermediates.

2-Amino-4,6-dichloro-5-formamidopyrimidine is a significant intermediate, particularly in the synthesis of antiviral pharmaceuticals. quickcompany.intandfonline.com Its preparation has been the subject of various synthetic strategies aimed at improving yield, purity, and process efficiency.

Several multi-step synthetic routes have been developed to produce 2-amino-4,6-dichloro-5-formamidopyrimidine.

One patented method starts from diethyl malonate and acetic acid. google.com This process involves a sequence of reactions:

Nitrosation: Diethyl malonate reacts with sodium nitrite (B80452) to form isonitroso diethyl malonate. google.com

Reduction and Formylation: The intermediate is then reduced using zinc powder and formylated with formic acid to generate formamido group diethyl malonate. google.com

Cyclization: This is followed by a condensation and cyclization reaction with guanidinium (B1211019) hydrochloride to produce 2-amino-4,6-dihydroxyl-5-formamidopyrimidine . google.com

Chlorination and Hydrolysis: The final steps involve chlorination and a fractional hydrolysis to yield the target product. google.com This route can achieve a total yield of up to 74% with a product purity of 99.0%. google.com

Another innovative process begins with 2-amino-4,6-dimethoxypyrimidine (B117758) as the starting material. google.com This pathway includes nitrosation, hydrogenation reduction, formylation, alkaline hydrolysis, and chlorination. google.com A key optimization in this method is the use of a "one-pot" approach for the formylation and subsequent hydrolysis steps, which simplifies the operational flow and avoids the need to isolate the intermediate product. google.com This method reports a total yield exceeding 79% and a product purity greater than 98%, making it suitable for industrial-scale production. google.com

A third approach focuses on producing the target compound from 2,5-diamino-4,6-dihydroxypyrimidine or its salts. quickcompany.inwipo.int This method is optimized to be a one-pot reaction, significantly reducing reaction volumes by avoiding the use of a solvent. quickcompany.inwipo.int The process involves reacting the starting material with a chlorination agent and a formamide (B127407), followed by controlled hydrolysis. wipo.int This optimization not only simplifies the method but also reduces costs associated with solvents and waste disposal. quickcompany.inwipo.int

The chlorination and hydrolysis steps are critical in the final stages of synthesizing 2-amino-4,6-dichloro-5-formamidopyrimidine.

In the method starting from 2,5-diamino-4,6-dihydroxypyrimidine, the initial step involves a reaction with a chlorinating agent (like phosphorus oxychloride) in the presence of a formamide (such as N,N-dimethylformamide). quickcompany.inwipo.int This reaction is typically performed without a solvent at temperatures between 50 and 130°C. wipo.int The resulting product from this chlorination step is then carefully reacted with water at a temperature between 0 and 100°C. wipo.int The pH is controlled and adjusted to a value between 1 and 6 using an inorganic base. wipo.int

The final step is a hydrolysis reaction, where the aqueous mixture is heated to between 70 and 120°C. quickcompany.inwipo.int This controlled, step-wise hydrolysis is crucial for selectively forming the desired 2-amino-4,6-dichloro-5-formamidopyrimidine product with high purity and in satisfactory yields. quickcompany.inwipo.int

Similarly, in the route starting from diethyl malonate, the intermediate 2-amino-4,6-dihydroxyl-5-formamidopyrimidine undergoes chlorination using phosphorus oxychloride. google.com This reaction is often catalyzed by a quaternary ammonium (B1175870) salt, such as tetramethyl ammonium chloride, at temperatures of 95–105°C. google.com This is followed by a fractional hydrolysis under alkaline conditions to obtain the final product. google.com

The synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines has been optimized to produce novel derivatives with potential biological activity. nih.govnih.gov These compounds are typically prepared from corresponding 5-substituted 2-amino-4,6-dihydroxypyrimidines. nih.govresearchgate.net

An effective synthetic strategy involves a modified condensation reaction of monosubstituted malonic acid diesters with guanidine in the presence of excess sodium ethoxide. nih.govnih.govresearchgate.net This initial step produces a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines. nih.gov

A crucial and optimized step in this synthesis is the conversion of these dihydroxy-pyrimidine analogs into the target 5-substituted 2-amino-4,6-dichloropyrimidines. nih.govnih.gov This transformation is achieved in high yields through the use of the Vilsmeier-Haack-Arnold reagent . nih.govresearchgate.net The Vilsmeier-Haack reagent, typically a chloroiminium salt generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a versatile reagent used for formylation and chlorination of heterocyclic compounds. ijpcbs.comwikipedia.org In this context, it efficiently replaces the hydroxyl groups at the 4 and 6 positions of the pyrimidine ring with chlorine atoms. nih.govmdpi.com The process is often followed by immediate deprotection of any protecting groups that may have been introduced during the reaction. nih.govnih.gov

This optimized procedure has proven successful for preparing a range of 5-substituted derivatives, resolving issues like complicated isolation and low yields found in classical procedures. nih.gov

Advanced Reactivity and Reaction Mechanisms of 2 Amino 4,6 Dichloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone of the reactivity of 2-Amino-4,6-dichloropyridine. The pyridine (B92270) ring, being electron-deficient, is activated towards attack by nucleophiles, a characteristic that is further enhanced by the presence of the two electron-withdrawing chlorine atoms.

The positions of the chlorine atoms at C4 and C6 are crucial in determining the outcome of SNAr reactions. In symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives, SNAr reactions proceed effectively with various nucleophilic amines under conventional conditions with stoichiometric control of reactants. mdpi.comresearchgate.net This is in contrast to 2,4-dichloropyrimidine (B19661) derivatives, which may require Lewis acids or other catalysts to influence the isomer ratio, especially with weak nucleophiles. mdpi.comresearchgate.net

The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile. For instance, in the case of 2,4-dichloropyridines, nucleophilic substitution often shows a preference for the C-4 position under standard SNAr conditions. However, the presence of an amino group at the C2 position, as in this compound, can influence the electronic distribution and, consequently, the preferred site of attack.

The chlorine atoms of this compound can be displaced by a variety of amines, including aliphatic, cyclic, and aromatic amines, to yield substituted aminopyridine derivatives. mdpi.comresearchgate.net These amination reactions are fundamental in building more complex molecular architectures. For instance, the mono-amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with both aliphatic and aromatic amines serves as a route to prepare precursors for pyrazolo[3,4-d]pyrimidines. researchgate.net

The choice of solvent and base is critical in directing the outcome of amination reactions. The use of triethylamine (B128534) (TEA) in refluxing ethanol (B145695) has been identified as a suitable condition for SNAr amination reactions of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with a range of amines. mdpi.comresearchgate.net The alkalinity of the reaction medium significantly influences the products formed. mdpi.comresearchgate.net An increase in alkalinity can lead to competition between the amine nucleophile and alkoxide ions derived from the alcohol solvent, potentially resulting in solvolysis products. mdpi.com

For example, in the amination of 6-aryl-2,4-dichloropyrimidine, the use of LiHMDS as a base in THF was found to be effective for reactions with aliphatic secondary amines, which were catalyzed by palladium. acs.org Interestingly, reactions with aromatic amines under these conditions did not require a catalyst. acs.org

Depending on the stoichiometry of the reactants and the reaction conditions, both mono- and di-substituted pyrimidine (B1678525) derivatives can be synthesized. Stoichiometric control is often employed to achieve selective mono-amination. mdpi.comresearchgate.net Subsequent reaction of the mono-substituted product can then lead to the di-substituted derivative. The synthesis of both mono- and di-substituted pyrimidines has garnered significant attention due to their potential applications. researchgate.net

The following table summarizes the types of amines used in amination reactions and the resulting substitution patterns:

| Amine Type | Reactant | Substitution Pattern | Reference |

| Aliphatic | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Mono- and Di-substituted | mdpi.com |

| Cyclic | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Mono- and Di-substituted | mdpi.com |

| Aromatic | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Mono- and Di-substituted | mdpi.com |

| Secondary Aliphatic | 6-Aryl-2,4-dichloropyrimidine | Mono-substituted (C4) | acs.org |

| Anilines | 6-Aryl-2,4-dichloropyrimidine | Mono-substituted (C4) | acs.org |

In the presence of a nucleophilic solvent, such as an alcohol, and a base, this compound can undergo solvolysis, where the solvent molecule acts as the nucleophile. For example, in a reaction medium containing ethanol and sodium hydroxide (B78521), the formation of alkoxide ions can lead to the displacement of a chlorine atom by an ethoxy group. mdpi.com

Condensation reactions can also occur, particularly when the pyridine ring bears a reactive functional group like a carbaldehyde. In the case of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, Claisen-Schmidt condensation can occur concurrently with SNAr and solvolysis reactions, leading to the formation of chalcone-like structures. mdpi.comresearchgate.net

Beyond SNAr reactions, the chlorine atoms of this compound serve as handles for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds, is a powerful tool for the arylation of this scaffold. researchgate.netresearchgate.net This reaction typically involves a palladium catalyst and a base to couple the dichloropyridine with an aryl boronic acid. researchgate.netresearchgate.net

The site-selectivity of Suzuki-Miyaura couplings on dihalopyridines can be influenced by various factors, including the electronic nature of substituents on the pyridine ring and the specific catalytic system employed. rsc.org For instance, in 2,4-dichloropyridines, coupling often occurs preferentially at the C4 position. nih.gov The use of specific palladium precatalysts, such as XPhos Pd G2, has been noted in the Suzuki-Miyaura coupling of chloropyridines. researchgate.net

The table below provides an overview of the cross-coupling reactions involving dichloropyridine derivatives:

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Dichloropyridines, Aryl boronic acids | Palladium catalyst (e.g., Pd(PPh3)4), Base | Aryl-substituted pyridines | researchgate.net |

| Suzuki-Miyaura | 2,4-Dichloropyridine, Phenylboronic acid | (η3-1-tBu-indenyl)Pd(SIPr)(Cl) / KF | C4-arylated pyridine | nih.gov |

| Suzuki-Miyaura | 2,6-Dichloropyridine derivatives | Pd(OAc)2/PPh3/Na2CO3 or Pd2dba3·CHCl3/K2CO3 | Site-selective arylation | rsc.org |

Amination Reactions with Various Amines (Aliphatic, Cyclic, Aromatic)

Reduction Reactions

The nuclear reduction of pyrimidine derivatives through catalytic hydrogenation in acidic media is a potential synthetic route for preparing substituted tetrahydropyrimidines. oregonstate.edu In the case of 2-Amino-4,6-dichloropyrimidine (B145751), the expected product of this reaction is 4-amino-3,4,5,6-tetrahydropyrimidine. However, studies have shown that the reaction is not straightforward and that the compound undergoes significant degradation during the process. oregonstate.edudissertation.com This degradation complicates the isolation of the desired tetrahydropyrimidine (B8763341) in a pure form. oregonstate.edu

Investigations into the byproducts of the catalytic hydrogenation of 4-amino-2,6-dichloropyrimidine (B161716) have been conducted to better understand the degradation pathway. oregonstate.edudissertation.com Analysis of the reaction mixture after reduction revealed the presence of several low molecular weight compounds. The formation of these products suggests that the initially formed 4-amino-3,4,5,6-tetrahydropyrimidine is unstable under the reaction conditions and undergoes further decomposition. oregonstate.edudissertation.com

One proposed mechanism posits that the 4-amino-3,4,5,6-tetrahydropyrimidine intermediate undergoes hydrolysis in the aqueous acid media, leading to the observed degradation products. dissertation.com This accounts for the low yields and impure nature of the target tetrahydropyrimidine. dissertation.com Gas chromatography analysis of the basified reduction products identified several key components, confirming the decomposition pathway. oregonstate.edudissertation.com

| Product Type | Identified Compounds | Notes |

| Degradation Products | Ammonia, n-Propylamine, Carbon Dioxide | Identified in the reaction mixture before basification. oregonstate.edudissertation.com |

| Hydrolysis Products | Propionaldehyde, n-Propanol | Formed during the basic hydrolysis of the tetrahydropyrimidine salt upon workup. oregonstate.edudissertation.com |

The formation of these degradation products highlights the challenges in using catalytic hydrogenation for the synthesis of stable tetrahydropyrimidines from this compound. oregonstate.edu

Electrophilic Aromatic Substitution Limitations

The pyridine ring is inherently electron-deficient, which makes electrophilic aromatic substitution reactions problematic compared to electron-rich aromatic systems like benzene. researchgate.net This low reactivity is a significant limitation for functionalizing the ring through common electrophilic substitution methods. researchgate.net

While the presence of an electron-donating amino group, as in this compound, would typically be expected to activate the ring towards electrophilic attack, its effect is often complicated by the reaction conditions required for such substitutions. researchgate.netlibretexts.org There are two primary limitations:

Reaction with Lewis Acids: Many electrophilic substitution reactions, such as Friedel-Crafts alkylation and acylation, require a Lewis acid catalyst (e.g., AlCl₃). libretexts.orgchemistrysteps.com The amino group on the pyridine ring is a Lewis base due to the lone pair of electrons on the nitrogen atom. chemistrysteps.com This amino group can react with and bind to the Lewis acid catalyst, forming a complex. libretexts.org This interaction results in the formation of a positively charged, strongly deactivating substituent on the ring, which inhibits the Friedel-Crafts reaction from proceeding. libretexts.orgchemistrysteps.com

Protonation in Strong Acids: Other electrophilic substitutions, like nitration, are carried out in strong acidic conditions (e.g., a mixture of nitric acid and sulfuric acid). chemistrysteps.com The basic amino group is readily protonated under these conditions to form a strongly deactivating -NH₃⁺ group. chemistrysteps.com This leads to meta-directing substitution, contrary to the ortho, para-directing influence of a standard amino group, and significantly slows down the reaction. chemistrysteps.com

Due to these limitations, direct electrophilic aromatic substitution on this compound is generally not a viable synthetic strategy. Instead, functionalization of the ring often relies on nucleophilic aromatic substitution (SNAr) reactions, where the electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro substituents by nucleophiles. mdpi.com

Derivatization Strategies and Synthetic Applications

Synthesis of 2-Aminopyrimidine (B69317) Derivatives

The chlorine atoms at the C4 and C6 positions of 2-amino-4,6-dichloropyrimidine (B145751) are susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable scaffold for synthesizing 2-amino-4,6-disubstituted pyrimidines.

The symmetrically substituted 4,6-dichloropyrimidine (B16783) framework readily undergoes SNAr reactions with various nucleophiles. mdpi.com The presence of the electron-withdrawing nitrogen atoms in the pyrimidine (B1678525) ring facilitates these substitutions by stabilizing the anionic intermediates. mdpi.comresearchgate.net

Mono-amination of a derivative, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), has been achieved using a range of amines, including aliphatic, cyclic, aromatic, and benzylic amines, under reflux in ethanol (B145695) with triethylamine (B128534) (TEA) as a base. mdpi.comresearchgate.net These mono-substituted compounds are important intermediates for further transformations. mdpi.com For instance, a series of 5-substituted 2-amino-4,6-dichloropyrimidines were synthesized in high yields from their dihydroxy counterparts using the Vilsmeier-Haack-Arnold reagent. nih.govresearchgate.net

The following table details the synthesis of various 5-substituted 2-amino-4,6-dichloropyrimidines.

| Substituent at C5 | Product Name | Yield | Melting Point (°C) |

| Methyl | 4,6-Dichloro-5-methylpyrimidin-2-amine | 71% | 189–190 |

| Ethyl | 4,6-Dichloro-5-ethylpyrimidin-2-amine | 82% | 183–185 |

Table 1: Synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines. Data sourced from nih.gov.

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of pyrimidine derivatives from 2-amino-4,6-dichloropyrimidine precursors. This method often leads to shorter reaction times, improved yields, and is considered more environmentally friendly. mdpi.comnih.gov

For example, a series of novel pyrimidine derivatives were synthesized using microwave assistance, incorporating various multifunctional amino groups. nih.gov Another key application is the microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions. researchgate.netthermofisher.incymitquimica.com This process involves the initial mono-amination of the dichloropyrimidine precursor, followed by a microwave-assisted cyclization with hydrazine. researchgate.net Similarly, pyrimido[4,5-b]quinolines, also known as 5-deazaflavines, have been efficiently synthesized via microwave-assisted intramolecular cyclization of N4-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes. mdpi.com

The functionalized derivatives of 2-amino-4,6-dichloropyrimidine are excellent substrates for ring closure reactions, leading to the formation of fused heterocyclic systems. A prominent example is the Claisen-Schmidt condensation. mdpi.comproquest.com Pyrimidine-based chalcones can be prepared through the condensation of mono-aminated pyrimidine-5-carbaldehyde (B119791) derivatives with acetophenone (B1666503) in the presence of sodium hydroxide (B78521). mdpi.comproquest.com However, these conditions can also promote competitive side reactions like solvolysis. proquest.com

Another significant application is the synthesis of pyrazolo[3,4-d]pyrimidines. This involves the reaction of N4-substituted-2,4-diamino-6-chloro-5-carbaldehydes with hydrazine, which results in the formation of the fused pyrazole (B372694) ring. researchgate.net This transformation highlights the utility of the pyrimidine precursor in building complex bicyclic systems. researchgate.netmdpi.com

Functionalization via Amino and Halogen Groups

The reactivity of both the amino and the chloro groups on the pyrimidine ring allows for a wide range of functionalization strategies. The chlorine atoms at positions 4 and 6 are prime sites for nucleophilic substitution. mdpi.comresearchgate.net The regioselectivity of these substitutions can be controlled under specific reaction conditions. mdpi.com

Studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde show that SNAr amination reactions proceed efficiently using triethylamine (TEA) in refluxing ethanol to yield mono-substituted products. mdpi.com This method works well with various types of amines. mdpi.com The halogenated pyrimidine core is adept at incorporating nucleophiles regioselectively via the SNAr mechanism. mdpi.comresearchgate.net

The amino group can also be a site for derivatization, although much of the focus is on displacing the chloro groups. In the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines, an optimized procedure involves the use of a Vilsmeier-Haack-Arnold reagent on 2-amino-4,6-dihydroxypyrimidine (B16511) analogs, which temporarily protects the amino group as a (dimethylamino)methylene group before deprotection with aqueous HCl. nih.govresearchgate.net

Unexpected Reaction Products and Mechanistic Insights

Exploration of the reactivity of 2-amino-4,6-dichloropyrimidine derivatives has sometimes led to unexpected products, providing valuable mechanistic insights. In studies involving 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, reactions intended for simple amination have yielded products of both amination and solvolysis. mdpi.comresearchgate.netuniatlantico.edu.co

When SNAr amination reactions were conducted with an amine and TEA in ethanol, the expected mono-aminated product was formed. mdpi.com However, when the reaction medium's alkalinity was increased by using sodium hydroxide (NaOH) instead of TEA, a competition between the amine (a soft nucleophile) and the alkoxide ions (hard nucleophiles) generated from the alcohol solvent was observed. mdpi.comresearchgate.net This competition resulted in the formation of unexpected alkoxy-substituted products alongside the aminated ones. mdpi.comresearchgate.netproquest.com

Computational Chemistry and Spectroscopic Investigations of 2 Amino 4,6 Dichloropyridine

Quantum Chemical Calculations (e.g., MP2, B3LYP) for Molecular Geometry

Quantum chemical calculations have been employed to determine the optimized molecular geometry of 2-Amino-4,6-dichloropyridine. oup.com Methods such as the second-order Møller-Plesset perturbation theory (MP2) and the B3LYP density functional theory have been utilized with various extended basis sets to provide insights into the compound's structural parameters. oup.comresearchgate.net

Theoretical calculations indicate that the geometry of the pyrimidine (B1678525) ring is influenced by the substitution of chlorine atoms and the amino group. researchgate.net The calculated bond lengths for C-Cl are in the range of 1.729–1.823 Å, which is consistent with X-ray data showing a range of 1.77–1.78 Å. oup.com The calculated values for C-H and N-H bonds are approximately 1.082–1.086 Å and 1.008–1.011 Å, respectively. oup.com

The C(5)–C(4) and C(5)–C(6) bond lengths, calculated to be between 1.395 and 1.406 Å, suggest a degree of double bond character, which aligns with experimental X-ray data (1.40 Å). oup.com The presence of the amino group at the C(2) position influences the bond lengths within the pyrimidine ring, with the C(2)–N(7) bond being the longest. oup.com The C(6)–N(1) and C(4)–N(3) bonds exhibit more double bond character compared to the C(2)–N(1) and C(2)–N(3) bonds. oup.com

The addition of polarization functions in the basis sets leads to a stabilization of the total electronic energy, with a more significant effect observed in MP2 calculations compared to B3LYP. researchgate.net The best agreement between calculated and experimental bond distances is achieved with the 6-311++G** basis set. oup.com

Table 1: Selected Calculated Bond Lengths (Å) for this compound

| Bond | MP2/6-311++G** | B3LYP/6-311++G** | Experimental (X-ray) |

|---|---|---|---|

| C-Cl | 1.729 - 1.823 | 1.729 - 1.823 | 1.77 - 1.78 oup.com |

| C-H | 1.082 - 1.086 | 1.082 - 1.086 | - |

| N-H | 1.008 - 1.011 | 1.008 - 1.011 | - |

| C(5)-C(4) | 1.395 - 1.406 | 1.395 - 1.406 | 1.40 oup.com |

Data sourced from Ab Initio and DFT Calculations on 2-Aminopyrimidine (B69317), 2-Amino-4,6-dichloropyrimidine (B145751), and Their Dimers. oup.com

Solvent Effects on Structural Parameters

The influence of solvents on the structural and spectroscopic properties of 2-Amino-4,6-dichloropyrimidine and its derivatives has been a subject of investigation. researchgate.netacs.org The solubility and thermodynamic properties in various solvents are crucial for optimizing purification processes. researchgate.net

For instance, a study on 2-amino-4,6-dihydroxypyrimidine (B16511), a related compound, investigated its spontaneous dimerization in water, buffer solutions, and trifluoroacetic acid (TFA). acs.org The dimerization process was found to be slow, with the equilibrium being reached over several days. acs.org An acidic medium was observed to suppress this dimerization. acs.org

In the context of nucleophilic substitution reactions involving 2-Amino-4,6-dichloropyrimidine, the choice of solvent can influence the reaction outcome. mdpi.com For example, using alcohols as solvents in the presence of a base can lead to solvolysis products alongside the expected amination products. mdpi.com The development of solvent-free reaction conditions has been shown to be a more efficient and simpler protocol for the synthesis of its derivatives. researchgate.net

Spectroscopic Characterization of this compound and its Derivatives

1H and 13C NMR spectroscopy are essential tools for the characterization of 2-Amino-4,6-dichloropyrimidine and its derivatives. mdpi.commdpi.com In the 1H NMR spectrum of 2-Amino-4,6-dichloropyrimidine recorded in DMSO-d6, characteristic signals for the protons are observed. chemicalbook.com

For derivatives of 2-Amino-4,6-dichloropyrimidine, NMR spectroscopy provides detailed structural information. For example, in the synthesis of 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes, the 1H NMR spectra show distinct signals for the protons of the alkoxy groups and the indoline (B122111) moiety. mdpi.com The chemical shifts and coupling constants help in confirming the structure of the synthesized compounds. mdpi.commdpi.com

Table 2: Representative 1H NMR Data for a Derivative of 2-Amino-4,6-dichloropyrimidine

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

|---|---|---|---|

| 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | DMSO-d6 | 9.84 (s, 1H) | CHO |

| 7.40 (d, 1H, J = 8.1 Hz) | CH | ||

| 7.27 (s, 2H) | NH2 | ||

| 7.21 (d, 1H, J = 7.5 Hz) | CH | ||

| 7.07 (t, 1H, J = 7.5 Hz) | CH | ||

| 6.91 (t, 1H, J = 7.4 Hz) | CH | ||

| 3.92 (m, 5H) | NCH2, OCH3 | ||

| 3.02 (t, 2H) | CH2 |

Data from SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952). mdpi.com

Mass spectrometry techniques, including Electron Ionization (EI-MS), High-Resolution Electron Ionization (HREI-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely used to determine the molecular weight and fragmentation patterns of 2-Amino-4,6-dichloropyrimidine and its derivatives. acs.orgmdpi.commdpi.com

The EI-MS of various synthesized derivatives of 2-Amino-4,6-dichloropyrimidine shows the molecular ion peak (M+) and other characteristic fragment ions, which aids in structure elucidation. mdpi.com For instance, the mass spectrum of 2-amino-4-chloro-6-(4-methoxyphenylamino)pyrimidine displays a molecular ion peak at m/z 250.1. mdpi.com LC-MS has been utilized to monitor reactions, such as the dimerization of related pyrimidine derivatives. acs.org Reverse-phase HPLC methods coupled with mass spectrometry are available for the analysis of 2-Amino-4,6-dichloropyrimidine, where formic acid is used as a mobile phase additive for MS compatibility. sielc.com

Infrared (IR) spectroscopy of 2-Amino-4,6-dichloropyrimidine has been analyzed assuming a C2v point group symmetry. asianpubs.org The N-H stretching vibrations of the primary amino group are observed as two bands in the region of 3550–3350 cm-1. asianpubs.org Specifically, bands at 3200, 3390, and 3470 cm-1 have been assigned to N-H stretching modes. asianpubs.org The NH2 scissoring mode is identified at 1650 cm-1. asianpubs.org Other bands in the IR spectrum are assigned to various in-plane and out-of-plane bending and stretching vibrations of the pyrimidine ring and its substituents. asianpubs.org

Table 3: Selected IR Absorption Bands (cm-1) for 2-Amino-4,6-dichloropyrimidine

| Wavenumber (cm-1) | Assignment |

|---|---|

| 3470 | N-H asymmetric stretching |

| 3390 | N-H symmetric stretching |

| 3200 | N-H stretching |

| 1650 | NH2 scissoring |

| 1137 | C-Cl in-plane bending |

| 1071 | C-Cl in-plane bending |

| 811 | C-C out-of-plane bending |

Data sourced from Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. asianpubs.org

Ultraviolet (UV) spectroscopy has been used to study the electronic transitions in derivatives of 2-Amino-4,6-dichloropyrimidine. For related compounds like 2-amino-4,6-dimethylpyridine, the UV absorption spectra have been recorded in various solvents to study the solvent effect on the electronic properties. asianpubs.org Theoretical calculations using time-dependent density functional theory (TD-DFT) have been employed to predict and analyze the electronic absorption spectra. asianpubs.org The study of UV spectra is also crucial in investigating protonation and dimerization processes in solution. acs.org

Advanced Research Applications of 2 Amino 4,6 Dichloropyridine Derivatives

Applications in Agrochemical Research

In the field of agrochemicals, 2-Amino-4,6-dichloropyrimidine (B145751) is a crucial intermediate for the synthesis of several potent herbicides and is a scaffold for the development of new crop protection agents.

2-Amino-4,6-dichloropyrimidine is a key starting material in the production of many sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their mode of action as acetolactate synthase (ALS) inhibitors, which blocks the biosynthesis of essential amino acids in plants.

The typical synthetic route involves the conversion of 2-Amino-4,6-dichloropyrimidine to 2-amino-4,6-dimethoxypyrimidine (B117758). This is achieved by reacting the dichloropyrimidine with sodium methoxide (B1231860). The resulting dimethoxy derivative is then used to build the final sulfonylurea herbicide structure. For example, 2-amino-4,6-dimethoxypyrimidine is a known environmental transformation product of herbicides like Nicosulfuron and Bensulfuron-methyl, highlighting its central role in their chemical lifecycle. nih.govthermofisher.com

Several commercially significant sulfonylurea herbicides are synthesized using this pyrimidine (B1678525) intermediate:

Bensulfuron-Methyl: A selective herbicide used to control annual and perennial weeds in crops like rice. nih.gov

Nicosulfuron: A broad-spectrum herbicide used for post-emergence weed control, particularly in maize. thermofisher.com

Pyrazosulfuron-Ethyl: A pre- and post-emergence herbicide effective against broadleaf weeds and sedges in rice cultivation. researchgate.netcymitquimica.com

Chlorsulfuron: One of the early sulfonylurea herbicides used for controlling broadleaf weeds in cereal crops like wheat and barley. rsc.org

| Herbicide | Chemical Family | Mode of Action | Precursor Intermediate |

| Bensulfuron-Methyl | Sulfonylurea | Acetolactate Synthase (ALS) Inhibitor | 2-Amino-4,6-dimethoxypyrimidine |

| Nicosulfuron | Sulfonylurea | Acetolactate Synthase (ALS) Inhibitor | 2-Amino-4,6-dimethoxypyrimidine |

| Pyrazosulfuron-Ethyl | Sulfonylurea | Acetolactate Synthase (ALS) Inhibitor | 2-Amino-4,6-dimethoxypyrimidine |

| Chlorsulfuron | Sulfonylurea | Acetolactate Synthase (ALS) Inhibitor | Pyrimidine/Triazine Derivatives |

Research extends beyond existing herbicides to the development of novel crop protection agents using the 2-Amino-4,6-dichloropyrimidine scaffold. Scientists modify the pyrimidine ring to create new molecules with improved characteristics, such as enhanced efficacy, better crop safety, or a different spectrum of activity. Studies have shown that creating derivatives of established herbicides can lead to compounds with accelerated degradation rates in soil, which is environmentally advantageous. nih.gov The versatility of the dichloropyrimidine structure allows for substitutions at the chlorine positions, enabling the synthesis of diverse libraries of compounds for screening as potential new herbicides or fungicides. mdpi.comnih.gov

Applications in Pharmaceutical Chemistry

The pyrimidine core is a well-established pharmacophore found in numerous biologically active compounds. The reactivity of 2-Amino-4,6-dichloropyrimidine makes it a valuable intermediate for synthesizing derivatives with potential therapeutic applications, including antiviral, anticancer, and enzyme-inhibiting properties.

Historically, 2-amino-4,6-dichloropyrimidine was reported to inhibit the replication of a wide range of viruses, including Herpes, Picorna, and Pox viruses, by preventing the assembly of viral proteins into new virions. nih.gov This finding spurred further investigation into its derivatives as potential antiviral drugs.

However, more recent and extensive studies have yielded conflicting results. A 2011 study synthesized a series of novel 5-substituted 2-amino-4,6-dichloropyrimidines and tested them against a broad panel of viruses, including HIV-1, HIV-2, Herpes Simplex Virus (HSV-1, HSV-2), and Vaccinia. In these modern assays, neither the parent compound nor the new derivatives showed any significant antiviral activity. nih.gov

Despite these findings, the related 2-amino-4-chloropyrimidine (B19991) scaffold has been successfully used to create potent antiviral agents. Research has shown that 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, derived from 2-amino-4-chloropyrimidine, can inhibit the replication of herpes viruses (including HSV-1, HSV-2, and CMV) and retroviruses like HIV-1. nih.gov This suggests that while the specific substitution pattern is critical, the underlying chloro-aminopyrimidine structure remains a viable starting point for the development of new antiviral therapies.

The aminopyrimidine scaffold is a key feature in many anticancer and antifungal agents. The ability to perform nucleophilic substitution reactions at the chlorine positions of 2-Amino-4,6-dichloropyrimidine allows for the synthesis of a wide array of derivatives for biological screening.

Anticancer Research: Research has demonstrated that derivatives of chloro-aminopyrimidines possess cytotoxic activity against various cancer cell lines. In one study, microwave-assisted synthesis was used to create a series of 2-amino-4-chloro-pyrimidine derivatives. Subsequent testing against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines revealed that specific derivatives exhibited notable anticancer activity. For instance, the compound 4-(4-(4-bromophenyl)piperazin-1-yl)pyrimidin-2-amine showed the highest activity with EC₅₀ values of 89.24 µM and 89.37 µM against HCT116 and MCF7 cells, respectively. nih.gov Another study focused on 2-amino-4,6-diarylpyrimidines as potential inhibitors of ABL1 kinase for chronic myeloid leukemia. rsc.org These studies underscore the potential of the pyrimidine core as a scaffold for developing new targeted cancer therapies.

Antifungal Research: The intermediate 2-amino-4,6-dimethoxypyrimidine, derived directly from 2-Amino-4,6-dichloropyrimidine, has been used to synthesize novel compounds with antifungal properties. By reacting it with various chloro-methyl-heterocycles, researchers have developed derivatives that show activity against plant pathogenic fungi. mdpi.com For example, compounds have been tested against fungi such as Gibberella zeae, Botrytis cinerea, and Sclerotinia sclerotiorum, with some showing promising inhibition rates. mdpi.com

| Compound Class | Starting Material | Target | Biological Activity |

| 2-Amino-4-(substituted piperazinyl)-pyrimidines | 2-Amino-4-chloropyrimidine | HCT116, MCF7 Cancer Cells | Anticancer (EC₅₀ ~89 µM) nih.gov |

| 2-(Substituted methyl)amino-4,6-dimethoxypyrimidines | 2-Amino-4,6-dimethoxypyrimidine | Plant Pathogenic Fungi | Antifungal mdpi.com |

Elevated activity of the enzyme β-glucuronidase is linked to several diseases, including certain cancers and infections of the urinary tract. mdpi.com Therefore, finding potent inhibitors of this enzyme is an active area of pharmaceutical research.

2-Amino-4,6-dichloropyrimidine has proven to be an excellent starting material for this purpose. In a recent study, twenty-seven different 2-aminopyrimidine (B69317) derivatives were synthesized by fusing the parent dichloropyrimidine with a variety of amines. mdpi.com This solvent-free synthesis method produced a library of compounds that were then tested for their ability to inhibit β-glucuronidase.

The results were highly promising, with many of the synthesized derivatives showing significantly more potent inhibition than the standard inhibitor, D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 µM). One derivative in particular, 2-amino-4-chloro-6-(2,5-dichlorophenyl)aminopyrimidine, exhibited an exceptionally low IC₅₀ value of 2.8 µM, making it a highly potent inhibitor and a strong candidate for further pharmaceutical development. mdpi.com

| Derivative | Substituent at C-6 | β-Glucuronidase Inhibition (IC₅₀ in µM) |

| Standard | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 |

| Compound 24 | (2,5-dichlorophenyl)amino | 2.8 ± 0.10 |

| Compound 25 | (2,3-dichlorophenyl)amino | 9.2 ± 0.21 |

| Compound 22 | (3-chlorophenyl)amino | 10.6 ± 0.32 |

Design of ABL1 Kinase Inhibitors for Chronic Myeloid Leukemia Treatment

The pursuit of effective treatments for Chronic Myeloid Leukemia (CML) has led researchers to target the ABL1 tyrosine kinase, a key enzyme in the pathology of the disease. In this context, derivatives of 2-aminopyrimidine have emerged as a promising scaffold for the design of novel ABL1 kinase inhibitors.

A series of 2-amino-4,6-diarylpyrimidine derivatives were synthesized and evaluated for their potential as anticancer agents. The synthesis was conducted via a microwave-assisted two-step process involving an initial aldol (B89426) condensation to form intermediate chalcones, followed by a ring-closure condensation with guanidine (B92328) hydrochloride. The anticancer activity of these compounds was tested in vitro against the human chronic myelocytic leukemia K562 cancer cell line, which is a standard model for CML research.

The most active compounds from the cell-based assay were then further evaluated for their direct inhibitory effect on the ABL1 tyrosine kinase. Notably, several derivatives demonstrated significant inhibition. Molecular docking studies provided insights into the binding mechanism, showing that the inhibitors form stable hydrogen bonds and π-π interactions with critical amino acid residues within the active site of the ABL1 enzyme. Further computational analysis through molecular dynamics simulations confirmed the stability of these enzyme-inhibitor complexes. These findings suggest that 2-amino-4,6-diarylpyrimidines are a viable foundation for developing new therapeutic agents for CML. nih.gov

Table 1: Inhibitory Activity of Selected 2-Amino-4,6-diarylpyrimidine Derivatives

| Compound ID | K562 Cancer Cell Inhibition (IC₅₀ in µM) | ABL1 Tyrosine Kinase Inhibition (IC₅₀ in µM) |

|---|---|---|

| 1e | 8.77 ± 0.55 | 3.35 ± 0.58 |

| 1g | Not specified in abstract | Not specified in abstract, but noted for interaction with amino acids |

Data sourced from in vitro studies on human chronic myelocytic leukemia K562 cells and ABL1 tyrosine kinase. nih.gov

Synthesis of Purine (B94841) Derivatives

The chemical versatility of 2-amino-4,6-dichloropyrimidine derivatives extends to the synthesis of other important heterocyclic compounds. Specifically, 2-amino-4,6-dichloro-5-nitropyrimidine, a closely related derivative, has been utilized as a key intermediate in a novel synthetic route to produce purines. This synthesis pathway represents a new approach to constructing the fundamental purine ring system, which is a core component of nucleic acids and a wide range of biologically active molecules. The reaction sequence leverages the reactivity of the dichloronitropyrimidine scaffold to build the fused imidazole (B134444) ring characteristic of the purine structure.

Applications in Material Science: Specialty Polymers and Coatings

In the field of material science, derivatives of aminopyrimidines are being explored for their potential to create protective coatings and films. One notable application is in the prevention of corrosion, a major cause of material degradation.

Research has been conducted on the use of 2-amino-4,6-dimethyl pyrimidine (ADMP), a derivative of the core structure, as a corrosion inhibitor for mild steel in chloride-containing aqueous solutions. mdpi.com Surface analysis techniques, including Fourier-transform infrared (FT-IR) spectroscopy and UV-Visible spectroscopy, confirmed the formation of a protective complex on the metal surface. Scanning electron microscopy (SEM) and atomic force microscopy (AFM) provided visual evidence that the inhibitor significantly curbed corrosion and reduced surface damage. mdpi.com The studies indicate that the ADMP molecule adsorbs onto the mild steel, forming a thin protective layer. This film acts as a barrier, controlling the dissolution of the metal. The effectiveness of this coating is enhanced when used in conjunction with zinc ions (Zn²⁺), which act synergistically to prevent corrosion. mdpi.com This research highlights the utility of aminopyrimidine derivatives in developing advanced protective coatings for metals. mdpi.com

Future Directions in 2 Amino 4,6 Dichloropyridine Research

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient, selective, and cost-effective methods for synthesizing 2-amino-4,6-dichloropyridine and its derivatives is a primary research focus. Current efforts are directed at moving beyond traditional, often harsh, synthetic conditions.

Key areas of exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: The use of palladium-based precatalytic systems is being explored for Suzuki-Miyaura cross-coupling reactions on chloro-heterocycles. mdpi.com This opens avenues for creating novel aryl- or heteroaryl-substituted aminopyridines starting from this compound. Future work will likely focus on developing more robust and versatile palladium catalysts that can operate under milder conditions with lower catalyst loadings.

Noble-Metal-Free Catalysis: To reduce costs and environmental impact, research is shifting towards catalytic systems that avoid precious metals like palladium. nih.gov Base-promoted amination reactions, for instance, have shown promise for the selective synthesis of 2-aminopyridine (B139424) derivatives from polyhalogenated pyridines. nih.gov Investigating these systems for the specific modification of this compound could yield more economical and sustainable synthetic routes.

Multicomponent Reactions: One-pot multicomponent reactions, such as the Biginelli or Hantzsch pyridine (B92270) synthesis, offer an efficient approach to constructing complex pyridine scaffolds. nih.govrsc.org Adapting these strategies to incorporate precursors like this compound could rapidly generate diverse libraries of derivatives for biological screening. For instance, a three-component reaction involving α-cyanoketones, carboxaldehydes, and guanidines has been used to efficiently assemble 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles. nih.gov

Advanced Mechanistic Investigations of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions, controlling regioselectivity, and predicting outcomes. The reactivity of this compound is complex due to the interplay of the amino group and the two chlorine atoms, which can undergo nucleophilic aromatic substitution (SNAr).

Future mechanistic studies will likely focus on:

SNAr Regioselectivity: In 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), a related compound, the positions adjacent to the ring nitrogens are activated, influencing the regioselectivity of SNAr reactions. mdpi.comresearchgate.net Detailed kinetic and computational studies are needed to elucidate the factors governing which chlorine atom is preferentially substituted in this compound under various reaction conditions (e.g., with different nucleophiles, solvents, and bases).

Catalytic Cycles: For metal-catalyzed reactions, detailed investigation of the catalytic cycle is essential. This includes studying the oxidative addition, transmetalation, and reductive elimination steps. Understanding the rate-determining step, such as the deprotonation of a palladium-amine complex to an amide complex, can lead to the design of more efficient ligands and catalytic systems. nih.gov

Unexpected Reaction Pathways: Research on the SNAr reactions of the analogous 2-amino-4,6-dichloropyrimidine-5-carbaldehyde has revealed unexpected products arising from amination, solvolysis, and condensation processes, particularly in the presence of a high concentration of alkoxide ions. mdpi.comresearchgate.net Investigating the potential for similar complex and unexpected reaction pathways with this compound is an important area for future research to fully map its chemical reactivity.

Rational Design of New Derivatives with Enhanced Bioactivity

This compound serves as a scaffold for developing new pharmaceutically active compounds. Building on initial findings that 5-substituted 2-amino-4,6-dichloropyrimidines inhibit immune-activated nitric oxide (NO) production, future research will employ rational design to create derivatives with improved potency and selectivity. nih.gov

Key strategies in this area include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core is necessary to build comprehensive SAR models. This involves introducing a variety of substituents at the amino group and selectively replacing the chlorine atoms to probe interactions with biological targets. For example, studies on 2-amino-4,6-diarylpyrimidine-5-carbonitriles revealed that introducing a methyl group at the exocyclic amino group was prominent in conferring a high selectivity profile for the A1 adenosine (B11128) receptor. nih.gov

Target-Oriented Synthesis: As specific biological targets are identified, derivatives can be designed to optimize interactions with the target's binding site. For instance, if the target is an enzyme like a kinase or carbonic anhydrase, derivatives can be designed to form specific hydrogen bonds or hydrophobic interactions within the active site. researchgate.net

Bioisosteric Replacement: The chlorine atoms on the pyridine ring can be replaced with other functional groups (e.g., F, CF3, CN) to modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. This can lead to derivatives with improved pharmacokinetic profiles and enhanced biological activity.

Table 1: Bioactivity of 5-Substituted 2-Amino-4,6-dichloropyrimidine (B145751) Analogs nih.gov Data for analogous pyrimidine (B1678525) compounds, suggesting potential research directions for pyridine derivatives.

| Compound ID | Substituent at Position 5 | NO Production Inhibition IC50 (µM) |

|---|---|---|

| B12 | Fluoro | 2 |

| B10 | Cyclopropyl | 9 |

| B6 | Isopropyl | 15 |

| B2 | Methyl | 25 |

| B3 | Ethyl | 31 |

| B8 | Isobutyl | 36 |

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational and experimental methods is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. mdpi.com This integrated approach is highly applicable to research on this compound derivatives.

Future directions will involve:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD methods like molecular docking can be used to predict how derivatives of this compound bind to the target. taylorandfrancis.comnih.gov This allows for the in silico screening of large virtual libraries, prioritizing a smaller number of promising compounds for synthesis and experimental testing.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be employed. taylorandfrancis.com Techniques like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can identify the key structural features required for biological activity based on a set of known active molecules. springernature.com

Predictive Modeling (ADMET): Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. springernature.com This early-stage prediction helps to eliminate compounds with poor pharmacokinetic profiles or potential toxicity, reducing the failure rate in later stages of drug development. springernature.com

Iterative Design Cycles: The most powerful application of this integration is an iterative cycle where computational models guide the design of new derivatives, which are then synthesized and tested experimentally. mdpi.com The experimental results are then used to refine and improve the computational models, leading to a more efficient and targeted drug discovery process. mdpi.com

Sustainable and Environmentally Benign Synthesis of this compound and its Analogues

In line with the principles of green chemistry, a major future direction is the development of sustainable methods for the synthesis of this compound and its derivatives. This involves minimizing waste, reducing energy consumption, and avoiding hazardous reagents and solvents.

Key areas for advancement include:

Use of Green Solvents: Research is focused on replacing traditional volatile organic solvents with more environmentally friendly alternatives. Water has been successfully used as a solvent for the selective amination of polyhalogenated pyridines, offering a significant improvement in the environmental profile of the synthesis. nih.gov

Solvent-Free Reactions: An even greener approach is to conduct reactions under solvent-free conditions. researchgate.net Techniques such as microwave-assisted synthesis can accelerate reaction times and often lead to higher yields with minimal waste. nih.gov

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comnih.gov

Atom Economy: Synthetic pathways are being redesigned to maximize the incorporation of all starting materials into the final product, thus minimizing the generation of by-products. Multicomponent reactions are particularly advantageous in this regard. rsc.org

Q & A

Q. What are the optimized synthetic routes for 2-amino-4,6-dichloropyridine in academic settings?

A two-step procedure is commonly used:

- Step 1 : Cyclization of diethyl aminomalonate hydrochloride with guanidine carbonate in sodium ethoxide to form 2-amino-4,6-dihydroxypyrimidine.

- Step 2 : Chlorination using Vilsmeier-Haack-Arnold reagent (POCl₃/DMF) to replace hydroxyl groups with chlorine atoms. Yields up to 82.62% and purity >99% are achievable with controlled stoichiometry and reaction time (3–5 hours for chlorination) .

Q. How can researchers purify this compound effectively?

Solubility-driven recrystallization is preferred. The compound exhibits the highest solubility in 1,4-dioxane (2.619 × 10⁻² mole fraction at 318.15 K) and the lowest in cyclohexane. A stepwise approach:

- Dissolve crude product in hot 1,4-dioxane.

- Filter to remove insoluble impurities.

- Cool slowly to induce crystallization. Purity is validated via HPLC with a C18 column and methanol/water mobile phase .

Q. What analytical techniques are critical for characterizing this compound?

- HPLC : Quantify purity using a 70:30 methanol/water mobile phase (retention time ~4.3 minutes).

- X-ray crystallography : Resolve molecular geometry (e.g., bond angles, hydrogen bonding networks) .

- NMR : Confirm substitution patterns (¹H NMR: δ 6.8 ppm for NH₂; ¹³C NMR: δ 155–160 ppm for C-Cl) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination in this compound synthesis?

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorine atoms preferentially occupy the 4- and 6-positions due to:

- Electronic effects : Amino groups at position 2 activate the pyrimidine ring, directing chlorination to para positions.

- Steric factors : Bulky reagents favor substitution at less hindered sites. Computational DFT studies (B3LYP/6-31G*) support this regioselectivity .

Q. How can solubility data be modeled to optimize solvent selection for industrial-scale crystallization?

The Apelblat equation and λh model effectively correlate solubility with temperature. Key findings:

- Solvent polarity : 1,4-dioxane (polar aprotic) maximizes solubility due to strong dipole interactions.

- Binary mixtures : Ethyl acetate/ethanol (3:1 v/v) enhances solubility by balancing polarity and hydrogen-bonding capacity. Thermodynamic parameters (ΔH°sol, ΔS°sol) indicate endothermic dissolution .

Q. What computational methods predict the thermochemical properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) accurately calculate:

Q. How does this compound interact with biological systems?

Pilot studies in mouse peritoneal cells show:

- Nitric oxide (NO) inhibition : IC₅₀ = 2–36 μM, with 5-fluoro derivatives being most potent.

- Selectivity : No cytotoxicity observed at effective concentrations. Mechanism likely involves interference with iNOS signaling, but further proteomic analysis is needed .

Q. What strategies improve the synthesis of 5-substituted derivatives?

- Protection-deprotection : Use (dimethylamino)methylene groups to protect reactive sites during functionalization.

- Alkoxylation : React with sodium methoxide in methanol (85% yield for 2-amino-4,6-dimethoxypyrimidine) .

Q. What challenges arise in analyzing trace impurities in this compound?

- Co-elution issues : HPLC-MS/MS (Q-TOF) resolves overlapping peaks by mass fragmentation.

- Crystallographic disorder : High-resolution single-crystal XRD mitigates ambiguity in molecular packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。